molecular formula C8H15Cl3Si B096431 Trichloro(cyclooctyl)silane CAS No. 18290-59-0

Trichloro(cyclooctyl)silane

Cat. No.: B096431
CAS No.: 18290-59-0
M. Wt: 245.6 g/mol
InChI Key: SVHDYIKCZDBWQM-UHFFFAOYSA-N
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Description

Trichloro(cyclooctyl)silane is an organosilicon compound with the chemical formula C8H17Cl3Si. It is a derivative of silane, where three chlorine atoms are bonded to a silicon atom, which is further bonded to a cyclooctyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

Trichloro(cyclooctyl)silane (TCS) is a linear alkylsilane . It is primarily used as a modifying agent that creates a low-cost hydrophobic surface with high thermo-mechanical stability . The primary targets of TCS are the hydroxyl groups present on various surfaces .

Mode of Action

TCS contains hydrolysable groups that form a covalent bond with the hydroxyl groups present on the surface . This interaction modifies the surface, making it hydrophobic and thermally stable .

Biochemical Pathways

It is known that tcs plays a significant role in the synthesis of polycrystalline silicon . It is involved in various trichlorosilane synthesis processes such as direct chlorination, conversion, hydrochlorination of silicon, and redistribution of anti-disproportioning reaction .

Result of Action

The primary result of TCS’s action is the creation of a hydrophobic and thermally stable surface . This modification can be beneficial in various applications, including the production of polycrystalline silicon and the fabrication of organic field effect transistors .

Action Environment

The action of TCS can be influenced by environmental factors. For instance, TCS is sensitive to moisture , and its reactivity can be affected by the presence of water or humidity in the environment. Moreover, TCS should be stored and handled away from fire sources and high-temperature environments to prevent fire or explosion . It should also avoid contact with oxidizing agents and strong bases to prevent hazardous reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(cyclooctyl)silane can be synthesized through the reaction of cyclooctylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction is as follows: [ \text{C8H15MgBr} + \text{SiCl4} \rightarrow \text{C8H17Cl3Si} + \text{MgBrCl} ]

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to distillation to purify the desired product. The process ensures high yield and purity of this compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

    Hydrosilylation Reactions: This compound can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst, leading to the formation of organosilicon compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium alkoxides or amines. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are used. The reactions are conducted under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

    Substitution Reactions: The major products are organosilicon compounds where the chlorine atoms are replaced by the nucleophiles.

    Hydrosilylation Reactions: The major products are organosilicon compounds with Si-C bonds formed through the addition of silane to alkenes or alkynes.

Scientific Research Applications

Trichloro(cyclooctyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane-based monolayers for surface modification.

    Biology: The compound is used in the development of biocompatible materials and coatings for medical devices.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: this compound is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Comparison with Similar Compounds

    Trichlorosilane (HSiCl3): A simpler compound with three chlorine atoms bonded to silicon and one hydrogen atom. It is widely used in the semiconductor industry.

    Octadecyltrichlorosilane (C18H37Cl3Si): Similar in structure but with a longer alkyl chain. It is used in the formation of self-assembled monolayers for surface modification.

    Perfluorooctyltrichlorosilane (C8F17Cl3Si): Contains perfluorinated alkyl groups, making it highly hydrophobic and useful in creating water-repellent surfaces.

Uniqueness of Trichloro(cyclooctyl)silane: this compound is unique due to its cyclooctyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where bulkier substituents are required to achieve desired chemical or physical properties.

Properties

IUPAC Name

trichloro(cyclooctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHDYIKCZDBWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629398
Record name Trichloro(cyclooctyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18290-59-0
Record name Trichloro(cyclooctyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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